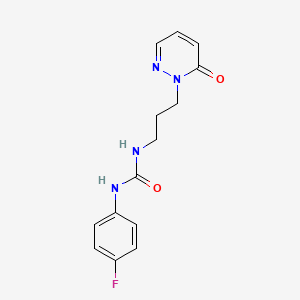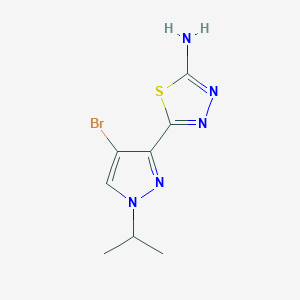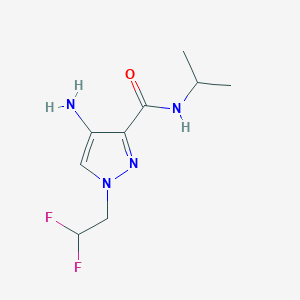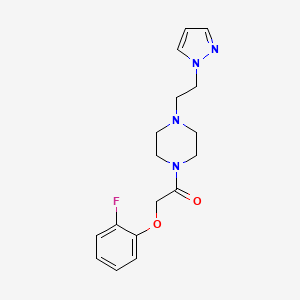![molecular formula C25H21N3O2 B2911655 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901021-93-0](/img/structure/B2911655.png)
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that belongs to the pyrazoloquinoline family. This compound has been extensively studied in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, it has been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the replication of several viruses, including hepatitis C virus and dengue virus. Furthermore, it has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline in lab experiments is its potential use as a fluorescent probe for imaging biological systems. This compound has been shown to have high fluorescence quantum yield and good photostability, making it a useful tool for imaging live cells. However, one limitation of using this compound in lab experiments is its complex synthesis process, which may limit its availability and use in certain research settings.
Direcciones Futuras
There are several future directions for research on 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline. One direction is to further investigate its potential use as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Another direction is to explore its potential use as a fluorescent probe for imaging biological systems. Furthermore, future research could focus on developing more efficient and scalable synthesis methods for this compound to increase its availability for research purposes.
Métodos De Síntesis
The synthesis of 8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Pictet-Spengler reaction. In this reaction, 4-methoxyphenylacetaldehyde and 4-methylphenylacetaldehyde are condensed with 2-aminobenzaldehyde in the presence of a Lewis acid catalyst to form the pyrazoloquinoline ring system. The resulting compound is then treated with methoxyamine hydrochloride to introduce the methoxy group at the 8-position of the ring system.
Aplicaciones Científicas De Investigación
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. In addition, this compound has been investigated for its potential use as a fluorescent probe for imaging biological systems. Furthermore, it has been studied for its potential use in the treatment of neurological disorders.
Propiedades
IUPAC Name |
8-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-4-6-17(7-5-16)24-22-15-26-23-13-12-20(30-3)14-21(23)25(22)28(27-24)18-8-10-19(29-2)11-9-18/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUOEYZBAOPIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-N-[2-(methylamino)ethyl]nitrous amide;hydrochloride](/img/structure/B2911577.png)
![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2911578.png)


![(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B2911582.png)
![3-(4-chlorophenyl)-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2911583.png)
![1-(2-ethylphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2911584.png)


![4-[(4-Acetylpiperazin-1-yl)carbonyl]benzoic acid](/img/structure/B2911591.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2911595.png)